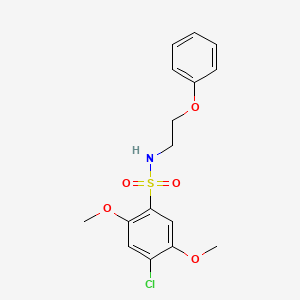
4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H18ClNO5S and a molecular weight of 371.84 g/mol . This compound is known for its unique structure, which includes a chloro group, two methoxy groups, and a phenoxyethyl group attached to a benzenesulfonamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-phenoxyethanol.
Reaction Conditions: The reaction is carried out in the presence of a sulfonyl chloride reagent, such as benzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).
Procedure: The 4-chloro-2,5-dimethoxyaniline is first reacted with the sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenoxyethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Amines and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.
4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
Uniqueness
4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is unique due to the presence of the phenoxyethyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C16H18ClNO5S |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO5S/c1-21-14-11-16(15(22-2)10-13(14)17)24(19,20)18-8-9-23-12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3 |
InChI-Schlüssel |
YXVGDYAYGAWHBL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11488385.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11488388.png)
![7-[3-(2-Amino-2-oxoethoxy)-4-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488400.png)
![N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11488408.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488416.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11488428.png)
![Ethyl 4-[(4-fluorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11488432.png)
![3-[(4-chlorophenyl)sulfonyl]-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11488437.png)
![ethyl (4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11488443.png)
![methyl [2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B11488447.png)
![N-(4-ethoxy-3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11488450.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B11488456.png)
![3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11488471.png)
![2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11488477.png)
